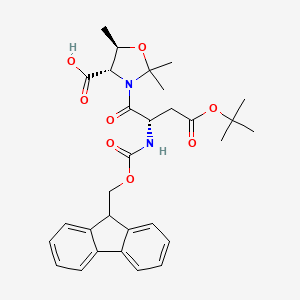

Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH

説明

Contextualization of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides and small proteins in a laboratory setting. However, the process is often hampered by the aggregation of the growing peptide chain on the solid support. sigmaaldrich.compeptide.com This aggregation, driven by the formation of stable secondary structures like β-sheets through interchain hydrogen bonding, can lead to incomplete coupling reactions, poor solvation, and significantly reduced yields of the desired peptide. sigmaaldrich.comchempep.comwikipedia.org This is a particularly prevalent issue when synthesizing long peptides, hydrophobic sequences, or those known to be "difficult". sigmaaldrich.comresearchgate.net

To address these challenges, pseudoproline dipeptides have been introduced as transformative tools. merckmillipore.comchempep.com These are artificially created dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.comwikipedia.org In these dipeptides, the side chain of the Ser, Thr, or Cys is reversibly protected to form a five-membered oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) ring system. chempep.combachem.comiris-biotech.de This cyclic structure mimics the conformational properties of the amino acid proline, hence the name "pseudoproline" (ψ-Pro). chempep.comwikipedia.org Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a prime example, incorporating an oxazolidine ring derived from threonine. sigmaaldrich.com These dipeptides are designed for seamless integration into standard Fmoc-based SPPS protocols, allowing for their use as conventional building blocks. sigmaaldrich.comchempep.com

Rationale for the Design and Application of Structure-Disrupting Building Blocks

The primary function of pseudoproline dipeptides is to act as "structure-disrupting" building blocks. peptide.comiris-biotech.de The inherent propensity of peptide chains to self-associate and form aggregated structures is a major cause of synthetic inefficiency. sigmaaldrich.com By introducing a pseudoproline, a temporary "kink" is created in the peptide backbone, much like a natural proline residue does. peptide.comnih.gov

This conformational disruption serves several key purposes:

Prevention of β-Sheet Formation: The kink in the backbone disrupts the regular, extended conformation required for interchain hydrogen bonding, which is the basis of β-sheet aggregation. chempep.comwikipedia.orgnih.gov

Increased Solvation: By breaking up these aggregates, the peptide chain becomes better solvated by the synthesis solvents, which improves reaction kinetics for both coupling and deprotection steps. sigmaaldrich.comwikipedia.org

Improved Coupling Efficiency: With aggregation minimized and solvation enhanced, the reactive sites on the growing peptide chain are more accessible, leading to more complete and predictable coupling reactions and ultimately, a higher quality crude product. merckmillipore.compeptide.com

Facilitation of Cyclization: The turn-inducing nature of pseudoprolines can pre-organize a linear peptide into a conformation that is favorable for ring closure, which can increase the yields and reaction rates of peptide cyclization. peptide.comchempep.comiris-biotech.de

The use of a dipeptide unit, such as in this compound, is a crucial design element. It circumvents the difficult step of acylating the sterically hindered nitrogen within the oxazolidine ring, while conveniently extending the peptide chain by two residues in a single coupling step. sigmaaldrich.comsigmaaldrich.com The native peptide sequence is fully restored during the final cleavage from the resin with trifluoroacetic acid (TFA), which cleaves the oxazolidine ring. sigmaaldrich.compeptide.combachem.com

Historical Development and Significance of Pseudoproline Technology

The concept of using pseudoprolines as a solubilizing and structure-disrupting technique was first introduced and developed by Manfred Mutter and his colleagues in the mid-1990s. chempep.comnih.gov Their pioneering work described the formation of serine- and threonine-derived oxazolidines to serve as temporary proline mimics. chempep.combachem.com These were specifically designed to be compatible with Fmoc-SPPS, as the oxazolidine ring is stable during the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final deprotection and cleavage step. bachem.com

The introduction of pre-formed Fmoc-protected pseudoproline dipeptides was a significant step forward, as it solved the problem of low coupling yields to the pseudoproline residue itself. sigmaaldrich.combachem.com Since their inception, the utility of pseudoproline dipeptides has been extensively validated and they have become standard tools for overcoming aggregation in peptide synthesis. chempep.comiris-biotech.de Their application has been instrumental in the successful synthesis of numerous "difficult" peptides, including long sequences, cyclic peptides, and amyloidogenic peptides. sigmaaldrich.comiris-biotech.de The strategic placement of pseudoproline dipeptides at regular intervals (typically every 5-6 residues) has proven to be a highly effective strategy for synthesizing peptides that were previously inaccessible through conventional methods. merckmillipore.comsigmaaldrich.com This technology has significantly expanded the horizons of chemical peptide synthesis, enabling the production of complex peptides for research, drug development, and materials science. chemimpex.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 920519-32-0 | sigmaaldrich.comiris-biotech.depeptide.com |

| Molecular Formula | C₃₀H₃₆N₂O₈ | sigmaaldrich.comiris-biotech.depeptide.com |

| Molecular Weight | 552.62 g/mol | sigmaaldrich.comiris-biotech.de |

| Appearance | White to off-white powder | chemicalbook.com |

| Primary Application | Peptide Synthesis | chemimpex.comchemicalbook.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis | sigmaaldrich.comchemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.comiris-biotech.de |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Type |

|---|---|

| This compound | Pseudoproline Dipeptide |

| Aspartic acid | Amino Acid |

| Threonine | Amino Acid |

| Serine | Amino Acid |

| Cysteine | Amino Acid |

| Proline | Amino Acid |

Structure

3D Structure

特性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c1-17-25(27(35)36)32(30(5,6)39-17)26(34)23(15-24(33)40-29(2,3)4)31-28(37)38-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23,25H,15-16H2,1-6H3,(H,31,37)(H,35,36)/t17-,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQJRYSIZOXCTJ-LAMXGVLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101102967 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920519-32-0 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920519-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2,5-trimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Conformational Impact of Fmoc Asp Otbu Thr Psime,mepro Oh

Structural Features of the Oxazolidine (B1195125) Ring System in Threonine Pseudoprolines

At the core of Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH is a threonine-derived pseudoproline. Pseudoprolines are proline analogues where the γ-carbon of the proline ring is substituted with a heteroatom, such as oxygen in the case of serine or threonine derivatives, forming an oxazolidine ring. wikipedia.orgacs.org These moieties serve a dual purpose in peptide synthesis: they act as a temporary protecting group for the hydroxyl function of threonine and as a potent tool to disrupt the formation of secondary structures that lead to peptide aggregation. wikipedia.orgiris-biotech.de

The specific notation "Thr(Psime,Mepro)" indicates a threonine residue modified to form a (2,2,5-trimethyl-1,3-oxazolidine-4-carbonyl) structure, which is a type of pseudoproline. wikipedia.org This oxazolidine system is introduced into the peptide chain as a dipeptide unit, a method that circumvents the low coupling yields associated with the sterically hindered nitrogen atom of the pseudoproline ring. wikipedia.orgpeptide.com

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 920519-32-0 advancedchemtech.comsigmaaldrich.com |

| Molecular Formula | C₃₀H₃₆N₂O₈ sigmaaldrich.comguidechem.com |

| Molecular Weight | 552.62 g/mol sigmaaldrich.comguidechem.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.comchemicalbook.com |

| Key Feature | Pseudoproline dipeptide for aggregation disruption sigmaaldrich.comwikipedia.org |

Reversible Nature of Oxazolidine Protection upon Cleavage

The oxazolidine ring in pseudoprolines serves as a temporary modification. chempep.com It is designed to be stable throughout the iterative steps of Fmoc-based solid-phase peptide synthesis but is readily cleaved during the final deprotection stage. chempep.combachem.com This cleavage is typically achieved using strong acidic conditions, most commonly with trifluoroacetic acid (TFA). peptide.comchempep.com The acid-catalyzed hydrolysis opens the oxazolidine ring, regenerating the native threonine residue in the final peptide sequence. peptide.combachem.com This reversibility is crucial, as it allows the benefits of the pseudoproline to be harnessed during synthesis without permanently altering the final peptide's primary structure. While generally reliable, some studies have noted that under harsh conditions like elevated temperatures and pressures, the oxazolidine ring can exhibit unexpected stability. mdpi.com

Stereochemical Considerations in Pseudoproline Design

The stereochemistry of pseudoprolines is a critical aspect of their design and function. Derived from chiral amino acids like L-threonine, the resulting oxazolidine ring maintains a defined stereochemical configuration, specifically (S)-oxazolidine-4-carboxylic acid (Oxa) from serine or threonine. acs.org This specific stereochemistry is fundamental to its ability to influence the peptide backbone. The incorporation of the rigid, puckered oxazolidine ring structure directly impacts the conformational freedom of the peptide chain. A key reason for using pre-formed pseudoproline dipeptides, such as this compound, is to overcome the steric hindrance at the oxazolidine's nitrogen atom. wikipedia.orgiris-biotech.de Direct acylation of this nitrogen is inefficient, but by incorporating it as a dipeptide, this difficult coupling step is bypassed, ensuring efficient chain elongation. wikipedia.orgpeptide.com

Functional Role of Protecting Groups: Fmoc and OtBu

The efficacy of this compound in peptide synthesis is also heavily reliant on the specific roles of its two primary protecting groups: the N-terminal Fmoc group and the side-chain OtBu group. These groups provide orthogonal protection, meaning each can be removed under specific conditions without affecting the other, which is a cornerstone of modern SPPS. altabioscience.comnih.govacs.org

N-terminal Fmoc Protection in Solid-Phase Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the dipeptide. wikipedia.orglgcstandards.com Its use is a defining feature of Fmoc-SPPS. The Fmoc group is stable under the acidic conditions used to cleave other protecting groups like OtBu but is selectively removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgchempep.com This allows for the sequential addition of amino acids to the growing peptide chain. An additional advantage is that the cleavage of the Fmoc group releases dibenzofulvene, a chromophore that allows for the monitoring of the deprotection reaction by UV spectroscopy, ensuring the reaction has gone to completion before the next coupling step. wikipedia.orgchempep.com

Aspartate Side-Chain tert-Butyl Ester (OtBu) Protection and Orthogonal Deprotection Strategies

The side chain of aspartic acid contains a carboxylic acid functional group that must be protected to prevent it from forming unwanted amide bonds or other side reactions during peptide synthesis. peptide.com In this dipeptide, it is protected as a tert-butyl (OtBu) ester. The OtBu group is an acid-labile protecting group, meaning it is stable to the mildly basic conditions used for Fmoc removal but is cleaved by strong acids like TFA. altabioscience.comacs.org This orthogonality with the Fmoc group is essential for a successful synthesis strategy. altabioscience.comnih.gov

The OtBu group is particularly important for preventing a common side reaction known as aspartimide formation. peptide.comresearchgate.net This intramolecular cyclization is especially prone to occur when the aspartate residue is followed by amino acids such as glycine, serine, or asparagine. peptide.com By providing steric hindrance, the bulky OtBu group effectively suppresses this unwanted reaction, ensuring the integrity of the peptide backbone. acs.orgiris-biotech.de

Table 2: Protecting Groups in this compound

| Protecting Group | Protected Functionality | Cleavage Condition | Role |

| Fmoc | N-terminal α-amino group | Mild base (e.g., 20% piperidine in DMF) wikipedia.orglgcstandards.com | Temporary protection during chain elongation lgcstandards.comchempep.com |

| OtBu | Aspartate side-chain carboxyl group | Strong acid (e.g., TFA) altabioscience.comacs.org | Prevents side reactions, notably aspartimide formation peptide.comresearchgate.net |

| Oxazolidine | Threonine side-chain hydroxyl and backbone amide | Strong acid (e.g., TFA) chempep.combachem.com | Temporary protection and conformation control wikipedia.org |

Influence on Peptide Backbone Conformation

The primary strategic reason for incorporating a pseudoproline moiety is its profound influence on the peptide backbone conformation. wikipedia.orgacs.org The oxazolidine ring mimics the structure of proline and induces a distinct "kink" in the peptide chain. peptide.comnih.gov This structural perturbation is a direct consequence of the ring's rigidity, which forces the preceding peptide bond (in this case, the Asp-Thr bond) to favor a cis-amide conformation. wikipedia.orgchempep.com In typical peptide chains, the trans-amide bond is overwhelmingly favored.

By enforcing a cis bond, the pseudoproline disrupts the regular, extended conformation of the peptide backbone. This prevents the formation of the intermolecular hydrogen bonds that are the basis for β-sheet structures. wikipedia.orgnih.gov The formation of β-sheets is a major cause of peptide aggregation and insolubility during SPPS, leading to incomplete reactions, low yields, and difficult purifications. wikipedia.orgchempep.com Therefore, by breaking up these secondary structures, the pseudoproline-containing peptide remains better solvated and more accessible for subsequent coupling reactions, dramatically improving the success rate for the synthesis of long or otherwise "difficult" sequences. wikipedia.orgiris-biotech.de

Induction of a Kink and Cis-Amide Bond Preference

A key feature of the pseudoproline moiety in this compound is its strong preference to induce a cis-amide bond between the aspartic acid and the modified threonine residue. chempep.comiris-biotech.depeptide.comiris-biotech.de In a typical peptide backbone, the trans-amide bond is energetically favored. However, the cyclic nature of the oxazolidine ring in the pseudoproline sterically favors the cis conformation. chempep.comiris-biotech.de

This enforced cis-amide bond acts as a molecular "hinge" or "kink" in the peptide backbone, disrupting the linear propagation of the chain. chempep.comiris-biotech.depeptide.compeptide.com This is analogous to the effect of a natural proline residue but can be strategically and temporarily introduced. iris-biotech.de The pioneering work by Mutter and Wöhr established that pseudoprolines serve as temporary side-chain protection for serine and threonine while simultaneously acting as solubilizing, structure-disrupting elements. chempep.comacs.orgbachem.com

| Feature | Standard Asp-Thr Dipeptide | This compound |

| Predominant Amide Bond | Trans | Cis chempep.compeptide.comiris-biotech.de |

| Backbone Conformation | Extended/Linear | Kinked/Turn iris-biotech.depeptide.compeptide.com |

| Structural Impact | Allows for linear chain propagation | Introduces a bend in the peptide chain |

This table provides an illustrative comparison of the conformational differences between a standard dipeptide and the pseudoproline dipeptide based on established principles.

Disruption of Interchain Hydrogen Bonding and Secondary Structure Formation

The formation of strong interchain hydrogen bonds is a primary driver of peptide aggregation during SPPS, leading to the formation of stable β-sheet structures. chempep.combachem.com These aggregates can hinder reagent access to the reactive sites of the growing peptide chain, resulting in incomplete coupling reactions, low yields, and purification difficulties. chempep.combachem.com

The kink introduced by this compound effectively disrupts the regular, extended backbone conformation required for the formation of β-sheets. chempep.compeptide.comiris-biotech.debachem.com By breaking the periodicity of the peptide backbone, it prevents the alignment of peptide chains and the subsequent formation of interchain hydrogen bonds. chempep.compeptide.com This disruption of secondary structure enhances the solvation of the peptide-resin complex, keeping the growing chain accessible for efficient acylation and deprotection steps. chempep.comacs.orgmerckmillipore.com

| Effect of Incorporation | Peptide without Pseudoproline | Peptide with this compound |

| Interchain Hydrogen Bonding | High propensity | Significantly reduced chempep.compeptide.com |

| β-Sheet Formation | Prone to formation, leading to aggregation chempep.combachem.com | Disrupted chempep.compeptide.combachem.com |

| Peptide Chain Solvation | Can be poor, leading to synthetic challenges | Enhanced chempep.comacs.org |

| Synthetic Outcome | Potential for low yield and purity | Improved yield and purity merckmillipore.comwikipedia.org |

This table summarizes the effects of incorporating the pseudoproline dipeptide on key factors related to peptide aggregation, based on established research findings.

Synthetic Methodologies for the Preparation and Incorporation of Fmoc Asp Otbu Thr Psime,mepro Oh

Synthesis of the Pseudoproline Dipeptide Building Block

Pseudoproline dipeptides are synthetically created from serine, threonine, or cysteine residues. chempep.com They are reversibly protected as oxazolidine (B1195125) (for serine and threonine) or thiazolidine (B150603) (for cysteine) rings. chempep.com These cyclic structures mimic the conformation of proline, hence the name "pseudoproline". chempep.com The primary purpose of using pseudoproline dipeptides in Fmoc-based SPPS is to overcome challenges associated with peptide aggregation, which can lead to incomplete reactions and lower yields. chempep.com

Chemical Reactions for Oxazolidine Formation from Threonine

The formation of the oxazolidine ring from threonine is a key step in creating the pseudoproline dipeptide. This is typically achieved by reacting a dipeptide containing a C-terminal threonine with an aldehyde or ketone, such as dimethoxypropane, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). chempep.comlookchem.com This reaction forms a five-membered oxazolidine ring that incorporates the side chain and α-amino group of the threonine residue. chempep.com The resulting structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that cause aggregation. activotec.comlookchem.com

Dipeptide Construction and Coupling Strategies

The direct coupling of an amino acid to a pseudoproline monomer on the solid support is often inefficient due to the sterically hindered nature of the oxazolidine nitrogen. chempep.comlookchem.com To circumvent this, pseudoproline dipeptides like Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH are pre-formed and then coupled to the growing peptide chain. sigmaaldrich.comlookchem.com This approach has the dual benefit of introducing two amino acid residues in a single coupling step and avoiding the difficult acylation of the hindered nitrogen. sigmaaldrich.com The synthesis of these dipeptides can be accomplished by acylating the threonine-derived oxazolidine with the preceding amino acid, in this case, Fmoc-Asp(Otbu)-OH, using methods such as acid halides or N-carboxyanhydrides. lookchem.com

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The use of pseudoproline dipeptides is a well-established strategy to enhance the efficiency of Fmoc SPPS, particularly for long or aggregation-prone sequences. wikipedia.orgactivotec.com These dipeptides are compatible with standard SPPS protocols and can be incorporated using common coupling reagents. chempep.comsigmaaldrich.com

Standard Coupling Methods and Reagent Selection (e.g., HATU/DIEA, DIC/Oxyma)

This compound can be coupled using a variety of standard activation methods. sigmaaldrich.comchemimpex.com These include aminium/uronium-based reagents like HATU, HBTU, and TBTU, often in the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA). sigmaaldrich.comuci.edu Carbodiimide-based methods, for instance, using N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma, are also effective. researchgate.net For particularly difficult couplings, more potent reagents like HATU are recommended to ensure the reaction goes to completion. chempep.com The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered residues or sequences prone to side reactions like aspartimide formation. chempep.commdpi.comnih.gov

Common Coupling Reagents for Pseudoproline Dipeptides

| Reagent Class | Examples | Notes |

| Aminium/Uronium | HATU, HBTU, TBTU, PyBOP | HATU is often preferred for its high reactivity and lower rates of racemization. chempep.compeptide.com |

| Carbodiimide | DIC | Typically used with additives like HOBt or Oxyma to improve efficiency and reduce side reactions. nih.govpeptide.com |

| Phosphonium | PyAOP, BOP-Cl | Effective for challenging couplings, including N-methylated amino acids. peptide.com |

This table contains data from references chempep.comnih.govpeptide.com.

Considerations for Automated Peptide Synthesis

Pseudoproline dipeptides are well-suited for use in automated peptide synthesizers. activotec.comchempep.comnih.gov They can be incorporated using standard instrument protocols without the need for specialized equipment. chempep.comsigmaaldrich.com In automated synthesis, the dipeptide is typically treated as a single amino acid derivative, and the synthesis program is adjusted to account for the incorporation of two residues in one cycle. sigmaaldrich.com This compatibility has been a significant factor in the widespread adoption of pseudoproline dipeptides for the routine synthesis of complex peptides. activotec.comnih.gov

Comparative Analysis with Pseudoproline Monomer Incorporation Efficiency

While the use of pseudoproline dipeptides is the standard and most efficient method, some research has explored the direct incorporation of pseudoproline monomers. researchgate.netnih.gov The primary challenge with monomer incorporation is the low reactivity of the sterically hindered secondary amine of the pseudoproline ring, which often leads to low coupling yields. chempep.comlookchem.com To overcome this, strategies such as double coupling or the use of flow chemistry have been investigated. researchgate.net However, for most applications, the pre-formed dipeptide approach remains superior in terms of efficiency and reliability. chempep.comlookchem.com Studies have shown that using pseudoproline dipeptides can significantly improve the purity and yield of the final peptide product compared to syntheses using standard amino acid monomers, especially for "difficult" sequences. sigmaaldrich.comnih.gov The use of dipeptides effectively circumvents the problematic coupling step to the hindered pseudoproline nitrogen, making it the preferred method in SPPS. sigmaaldrich.comlookchem.com

Regeneration of Native Amino Acid Sequence Post-Synthesis

The successful synthesis of a target peptide using pseudoproline dipeptides, such as this compound, is contingent upon the efficient and clean removal of all protecting groups and the concomitant cleavage of the peptide from the solid support. A critical step in this process is the regeneration of the native threonine residue from the temporary, proline-like oxazolidine structure. This transformation is typically achieved during the final global deprotection procedure using strong acid, most commonly trifluoroacetic acid (TFA).

The primary function of the (Psime,Mepro) group is to act as a reversible, structure-breaking protecting group for the threonine residue. This modification is stable to the basic conditions used for Fmoc-group removal during the stepwise elongation of the peptide chain. However, it is designed to be labile under the acidic conditions of the final cleavage, ensuring the restoration of the original Asp-Thr sequence in the final peptide product. sigmaaldrich.comchempep.com

The regeneration of the threonine residue occurs via an acid-catalyzed hydrolysis of the 2,2,5-trimethyloxazolidine (B8799568) ring. The mechanism involves protonation of the ring oxygen by TFA, followed by nucleophilic attack by water, which is typically present in the cleavage cocktail. This leads to the opening of the ring and subsequent release of acetone (B3395972) and the regeneration of the threonine's secondary hydroxyl group and the secondary amine, which is part of the peptide backbone. The native peptide sequence is thus restored. chempep.commdpi.com

The efficiency of this cleavage and regeneration process is influenced by the composition of the TFA "cocktail" and the reaction conditions. Cleavage cocktails are mixtures of TFA with various scavengers designed to capture the highly reactive cationic species generated from the cleavage of other side-chain protecting groups (like the OtBu from aspartic acid) and the resin linker. These scavengers prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. merckmillipore.com For peptides containing the Asp-Thr motif, the regeneration of threonine is generally complete within the standard timeframe of a TFA-mediated cleavage reaction, typically 1 to 4 hours at room temperature. sigmaaldrich.comnih.gov

A significant advantage of employing the this compound dipeptide is the mitigation of aspartimide formation, a common side reaction associated with Asp-Xxx sequences (especially Asp-Gly, Asp-Asn, and Asp-Ser/Thr). iris-biotech.deiris-biotech.de The fixed cis-amide bond geometry imposed by the pseudoproline ring sterically hinders the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl of the preceding aspartic acid residue, thus suppressing the formation of the cyclic aspartimide intermediate. chempep.com While the OtBu protecting group on the aspartic acid also helps to reduce this side reaction, the combination with the pseudoproline offers enhanced protection. iris-biotech.deiris-biotech.de

However, under certain conditions, particularly with elevated temperatures during synthesis or cleavage, side reactions involving the pseudoproline moiety itself can occur. For instance, the oxazolidine ring can rearrange to a stable, open-chain imine form, which may resist hydrolysis back to the native threonine. mdpi.com Studies have shown that while the oxazolidine ring is generally considered acid-labile, a small percentage (2-7%) might remain intact or form stable by-products even after treatment with 95% TFA, especially in automated, high-temperature synthesis protocols. mdpi.com

The choice of cleavage cocktail is therefore crucial for achieving high purity of the final peptide. A variety of cocktails have been developed to address the specific amino acid composition of a peptide.

Table 1: Common TFA Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis

| Reagent Cocktail | Composition (v/v or w/v) | Target Residues & Applications |

| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose, suitable for a wide range of peptides without particularly sensitive residues. nih.goviris-biotech.de |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Effective for peptides containing Cys, Met, Trp, or Tyr; provides excellent scavenging for a variety of reactive cations. merckmillipore.comiris-biotech.de |

| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | A less odorous formulation, good for scavenging trityl groups from His, Cys, Asn, or Gln, but offers less protection for Cys and Met. iris-biotech.de |

| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Specifically designed for efficient cleavage and deprotection of peptides containing sulfonyl-protected Arginine (e.g., Pbf). iris-biotech.de |

Research has demonstrated the practical benefits of using this compound in the synthesis of challenging sequences. The incorporation of this dipeptide leads to a marked improvement in the quality of the crude peptide product.

Table 2: Impact of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH on the Synthesis of T-alpha-1 (Fragment 1-16)

| Synthesis Strategy | Key Dipeptide Used | Crude Product Purity (as observed by HPLC) |

| Standard Fmoc Chemistry | Standard Fmoc-Asp(OtBu)-OH and Fmoc-Thr(tBu)-OH | Low purity with major impurities corresponding to deleted sequences (des-Ser, des-Thr, des-Asp, des-Ala). sigmaaldrich.com |

| Pseudoproline Incorporation | Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH | Minor improvements observed, but still significant impurities present. sigmaaldrich.com |

| Optimized Pseudoproline Strategy | Both Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH and Fmoc-Ile-Thr(ΨMe,Mepro)-OH used | Excellent purity of the desired peptide product. sigmaaldrich.com |

Mechanistic Insights into the Efficacy of Fmoc Asp Otbu Thr Psime,mepro Oh in Overcoming Synthetic Challenges

Mitigation of Peptide Aggregation and Beta-Sheet Formation

A primary challenge in SPPS is the tendency of growing peptide chains to aggregate, primarily through the formation of intermolecular beta-sheets. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, and ultimately resulting in truncated or deletion sequences. Fmoc-Asp(Otbu)-Thr(Psime,Mepro)-OH effectively mitigates this issue through its unique structural properties.

The core of the anti-aggregation effect of this compound lies in its ability to induce a "kink" in the peptide backbone. sigmaaldrich.com This is a direct result of the proline-like structure of the protected threonine residue. This induced turn disrupts the regular hydrogen bonding patterns that are essential for the formation of stable beta-sheet structures. By forcing a non-linear conformation, the pseudoproline dipeptide prevents the peptide chains from aligning and aggregating. This "conformational preorganization" not only prevents the formation of insoluble aggregates but also enhances the solubility of the growing peptide chain in the synthesis solvents. Improved solubility ensures better access of reagents to the reactive sites, thereby promoting more efficient synthesis.

On-resin aggregation is a critical factor that can significantly lower the yield and purity of the final peptide product. The incorporation of this compound has a profound impact on preventing this phenomenon. By breaking the nascent secondary structures as the peptide chain elongates on the solid support, the dipeptide maintains the resin in a more swollen and accessible state. This allows for unimpeded diffusion of reagents, leading to more complete and predictable coupling and deprotection reactions. The strategic placement of pseudoproline dipeptides, often every 5-6 residues, can effectively disrupt aggregation throughout the synthesis of long and difficult sequences. researchgate.net

Improvement of Coupling and Deprotection Kinetics

The prevention of on-resin aggregation directly translates to improved kinetics for both the coupling and Fmoc-deprotection steps. In an aggregated state, the N-terminus of the growing peptide chain can become buried and inaccessible, leading to slow and incomplete reactions. By maintaining the peptide chains in a more solvated and extended conformation, this compound ensures that the N-terminus remains exposed and available for acylation. Similarly, the Fmoc protecting group is more accessible to the deprotection reagent, typically piperidine (B6355638) in DMF, resulting in faster and more complete removal. This leads to higher fidelity in each cycle of the synthesis and a significant reduction in deletion sequences.

Prevention of Undesired Side Reactions

Beyond improving synthetic efficiency, this compound plays a crucial role in preventing common side reactions that plague peptide synthesis, particularly those involving aspartic acid.

Aspartimide formation is a notorious side reaction in Fmoc SPPS, especially in sequences containing Asp-Gly or Asp-Ser motifs. biotage.comppke.hu It occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic imide. This aspartimide intermediate can then be attacked by the deprotection base (e.g., piperidine) or water, leading to the formation of β-aspartyl peptides, piperidides, and racemized products. sigmaaldrich.comiris-biotech.de These by-products are often difficult to separate from the desired peptide due to similar masses and chromatographic properties.

The conformational constraint imposed by the pseudoproline in this compound sterically hinders the peptide backbone from adopting the necessary geometry for the intramolecular cyclization to occur. This effectively suppresses the formation of the aspartimide intermediate and its subsequent by-products.

The following table illustrates the effectiveness of different strategies in reducing aspartimide formation in a model peptide, highlighting the significant improvement offered by backbone protection strategies like pseudoproline dipeptides.

Table 1: Comparison of Aspartimide Formation in the Synthesis of a Model Peptide (VKDGYI-OH) with Different Aspartic Acid Derivatives and Cleavage Conditions.

| Aspartic Acid Derivative | Cleavage Reagent | Target Peptide (%) | Aspartimide (%) | Piperidides (%) | D-Asp (%) |

|---|---|---|---|---|---|

| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 75.3 | 12.5 | 12.2 | 10.1 |

| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 88.2 | 5.8 | 6.0 | 4.5 |

| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.9 | 0.5 | 0.6 | 0.3 |

| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine/DMF | >99 | <0.1 | <0.1 | <0.1 |

Data adapted from comparative studies on aspartimide formation. biotage.comsigmaaldrich.com The use of a Dmb-protected dipeptide, which functions similarly to a pseudoproline by modifying the backbone, demonstrates near-complete suppression of the side reaction.

Racemization at the α-carbon of amino acid residues is a significant concern in peptide synthesis, as it leads to the formation of diastereomeric impurities that are difficult to remove. The formation of the planar aspartimide intermediate is a major pathway for the racemization of aspartic acid residues. By preventing the formation of this intermediate, this compound consequently minimizes the risk of racemization at the aspartic acid residue.

Furthermore, the use of pseudoproline dipeptides can also reduce racemization during the coupling of the dipeptide itself. The inherent rigidity of the dipeptide structure can disfavor the formation of oxazolone (B7731731) intermediates, which are a common cause of racemization during the activation of Fmoc-amino acids.

Advanced Applications of Fmoc Asp Otbu Thr Psime,mepro Oh in Complex Peptide Synthesis

Synthesis of "Difficult Sequences" and Aggregation-Prone Peptides

A primary challenge in SPPS is the aggregation of growing peptide chains, particularly those containing hydrophobic residues or sequences prone to forming β-sheets. chempep.comadventchembio.com This aggregation can lead to incomplete coupling reactions, low yields, and purification difficulties. chempep.comactivotec.com Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH is a powerful tool for mitigating these issues. sigmaaldrich.comsigmaaldrich.com

The pseudoproline moiety, an oxazolidine (B1195125) ring formed from the threonine residue, introduces a "kink" in the peptide backbone. chempep.comactivotec.comwikipedia.org This conformational disruption prevents the formation of interchain hydrogen bonds that are responsible for β-sheet aggregation. chempep.compeptide.com By favoring a cis-amide bond over the more common trans-amide bond, the pseudoproline dipeptide effectively disrupts secondary structure formation. chempep.comthieme-connect.de This leads to enhanced solvation of the peptide chain in common SPPS solvents, improving the accessibility of the N-terminal amine for subsequent coupling reactions. chempep.com

The benefits of using Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH in the synthesis of "difficult sequences" are well-documented. For instance, the synthesis of human islet amyloid polypeptide (hIAPP or Amylin), a 37-residue peptide known for its extreme aggregation propensity, was made possible through the incorporation of pseudoproline dipeptides. acs.orgnih.gov Standard Fmoc-SPPS methods yielded only trace amounts of the desired peptide, while the pseudoproline strategy resulted in high yields and purity. acs.org Similarly, the synthesis of a 54-amino acid fragment of caveolin-1, which is prone to aggregation, was successfully achieved by strategically placing pseudoproline dipeptides. nih.gov

The effectiveness of this approach can be seen in the dramatic increase in product yields, with some studies reporting up to a 10-fold improvement in highly aggregated sequences with the insertion of a single pseudoproline. merckmillipore.comiris-biotech.de This enhanced efficiency not only improves the final yield but also simplifies the purification process due to a cleaner crude product. chempep.commerckmillipore.com

Table 1: Impact of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH on "Difficult Sequence" Synthesis

| Peptide Sequence | Challenge | Outcome with Pseudoproline |

|---|---|---|

| Human Amylin (hIAPP) acs.org | Extreme amyloidogenic aggregation | High-yield synthesis of the full-length peptide |

| Caveolin-1 fragment (54 aa) nih.gov | Aggregation-prone intramembrane domain | Successful synthesis achieved with modified pseudoproline placement |

Facilitation of Long Peptide and Small Protein Assembly

The synthesis of long peptides and small proteins (typically >40 amino acids) by stepwise SPPS is often hampered by cumulative synthetic errors and severe aggregation issues. chempep.comwikipedia.org The incorporation of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH at strategic intervals can significantly improve the outcome of these challenging syntheses. chempep.comactivotec.com

By periodically disrupting potential β-sheet formation, pseudoproline dipeptides maintain the solubility and reactivity of the growing peptide chain. chempep.com This allows for more efficient and predictable coupling and deprotection steps throughout the synthesis of long sequences. activotec.comsigmaaldrich.com The result is a higher quality crude product with fewer deletion or truncated sequences, which are common byproducts in the synthesis of long peptides. merckmillipore.com

Empirical guidelines suggest placing pseudoproline residues at intervals of every 5-6 amino acids to effectively break up aggregating sequences. peptide.commerckmillipore.commerckmillipore.com This strategy has been successfully applied to the synthesis of peptides up to 80 amino acids in length. sigmaaldrich.com For example, the synthesis of a 68-amino-acid chemokine, RANTES (24-91), known for its high aggregation propensity, was efficiently accomplished using a combination of a specialized resin and pseudoproline dipeptides. chempep.com

Table 2: Examples of Long Peptides Synthesized Using Pseudoproline Dipeptides

| Peptide/Protein | Length (amino acids) | Key Benefit of Pseudoproline Incorporation |

|---|---|---|

| RANTES (24-91) chempep.com | 68 | Enabled efficient synthesis of a highly aggregation-prone chemokine |

| Human Amylin (hIAPP) acs.org | 37 | Overcame extreme aggregation to produce the full-length peptide |

Application in the Synthesis of Specific Biologically Active Peptides and Analogs

The ability to synthesize complex and aggregation-prone peptides more efficiently has direct implications for drug discovery and development. chemimpex.comadventchembio.com Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH has been instrumental in the synthesis of various biologically active peptides and their analogs, which are often "difficult sequences". chempep.comsigmaaldrich.com

One of the most notable examples is the synthesis of human Amylin (hIAPP), a hormone involved in carbohydrate metabolism whose aggregation is linked to type II diabetes. acs.org The successful synthesis of hIAPP and its fragments using pseudoproline dipeptides has enabled further research into its biological function and role in disease. acs.orgnih.gov

The synthesis of Thymosin alpha 1 (Talpha1), an immune-modulating peptide, also benefited from the use of pseudoproline dipeptides. sigmaaldrich.com Initial attempts to synthesize a fragment of Talpha1 resulted in low purity, but the incorporation of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH and another pseudoproline dipeptide led to a product of excellent purity. sigmaaldrich.com

By facilitating the synthesis of these and other biologically active peptides, Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH allows for the exploration of structure-activity relationships and the development of novel peptide-based therapeutics. chemimpex.comadventchembio.com

Table 4: Biologically Active Peptides Synthesized Using Pseudoproline Dipeptides

| Biologically Active Peptide | Biological Relevance | Contribution of Pseudoproline Dipeptide |

|---|---|---|

| Human Amylin (hIAPP) acs.org | Hormone involved in carbohydrate metabolism; linked to type II diabetes | Enabled synthesis of a highly amyloidogenic peptide for further study |

| Talpha1 sigmaaldrich.com | Immune-modulating peptide | Significantly improved purity of a "difficult" N-terminal fragment |

Strategies for Incorporating Non-Canonical and Modified Amino Acids

The incorporation of non-canonical or modified amino acids into peptide sequences is a common strategy in drug design to enhance stability, bioactivity, or to probe biological mechanisms. However, the synthesis of such peptides can present unique challenges.

Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH and other pseudoproline dipeptides are compatible with standard Fmoc-SPPS protocols, making them readily usable in syntheses that also include non-canonical amino acids. activotec.comsigmaaldrich.com The improved solubility and coupling efficiency imparted by the pseudoproline moiety can be particularly beneficial when dealing with bulky or unusual amino acid building blocks that might otherwise lead to steric hindrance and incomplete reactions.

While the primary role of Fmoc-Asp(Otbu)-Thr(ΨMe,Mepro)-OH is to overcome aggregation issues related to the peptide backbone, its use can indirectly facilitate the incorporation of modified residues by ensuring the N-terminus of the growing peptide chain remains accessible for coupling. chempep.com

Furthermore, the temporary nature of the pseudoproline modification, which is cleaved under standard TFA treatment to regenerate the native threonine residue, ensures that the final peptide contains the desired sequence, including any non-canonical residues, without unintended modifications from the synthesis aid. sigmaaldrich.comsigmaaldrich.com The stability of the pseudoproline moiety to weak acids also allows for orthogonal protection strategies, which can be useful when incorporating certain modified amino acids that require specific deprotection conditions. activotec.com For example, peptides can be cleaved from highly acid-sensitive resins with the pseudoproline still intact, which can be advantageous for subsequent fragment condensation reactions. activotec.com

Q & A

Q. What is the primary role of Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH in peptide synthesis?

This pseudoproline dipeptide is designed to disrupt secondary structures (e.g., β-sheets) during solid-phase peptide synthesis (SPPS), preventing chain aggregation and improving coupling efficiency. The ΨMe,MePro motif introduces a proline-like kink, reducing steric hindrance and enabling synthesis of challenging sequences. Standard protocols involve manual coupling using HATU activation with 3× amino acid excess, followed by Fmoc deprotection with 20% piperidine/DMF .

Q. How should Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH be stored and dissolved for experimental use?

Store the compound desiccated at -20°C to prevent hydrolysis. For in vitro use, prepare stock solutions in DMSO (10–50 mg/mL), then dilute with PEG300, Tween 80, and saline for working concentrations. Ensure sequential solvent addition to avoid precipitation. For in vivo studies, adjust formulations based on animal models (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) .

Q. What analytical methods validate the purity of synthesized peptides containing this building block?

Use reverse-phase HPLC (RP-HPLC) with C18/C4 columns and gradients of 0.1% TFA/CH3CN for purity assessment. MALDI-TOF mass spectrometry confirms molecular weight. For example, crude peptides synthesized with this dipeptide show >85% purity post-cleavage when analyzed at 220 nm .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH in difficult sequences?

- Double Coupling : Repeat coupling steps with HATU/DIEA (1:2 molar ratio) for low-yield residues.

- Elevated Temperatures : Perform synthesis at 40–50°C to enhance resin swelling and reaction kinetics.

- Pseudoproline Positioning : Insert the dipeptide every 5–7 residues to disrupt aggregation-prone regions. Evidence shows this strategy reduces truncation products by ~30% in 40-mer peptides .

Q. What strategies mitigate aspartimide formation during SPPS when using Asp(OtBu)-containing building blocks?

Aspartimide formation is minimized by:

Q. How do researchers address discrepancies in coupling efficiency data for Fmoc-protected amino acids?

Coupling efficiency varies by residue (e.g., Val: 6% vs. Asp(OtBu): 100% in SPPS). To resolve contradictions:

- Validate resin loading via Kaiser test or cleavage of a small aliquot.

- Use mass spectrometry to detect truncation products.

- Adjust coupling times (e.g., 2-hour incubations for sterically hindered residues). Refer to reaction efficiency tables for optimization benchmarks (e.g., Fmoc-Asp(OtBu)-OH achieves 92% purity under standard conditions) .

Q. What advanced purification techniques are recommended for peptides containing pseudoproline motifs?

- Ion-Pair HPLC : Use 10 mM ammonium bicarbonate (pH 10) with acetonitrile gradients to resolve closely related impurities.

- Prep-Scale Folding : For disulfide-rich peptides, fold in redox buffers (3:1 GSH/GSSG) at pH 8.0, monitored by circular dichroism.

- Microwave-Assisted Deprotection : Apply 40 W microwaves for 45 minutes to enhance Alloc/Bn group removal, achieving >85% deprotection yields .

Methodological Notes

- Contradiction Alert : While pseudoprolines generally improve synthesis, their efficacy depends on sequence context. For example, in a hepatitis B virus entry inhibitor study, Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH at position 40 failed to reduce truncation products, highlighting the need for empirical testing .

- Data-Driven Design : Coupling efficiency tables (e.g., Fmoc-Val-OH at 6% vs. Fmoc-Pro-OH at 50%) guide residue-specific protocol adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。